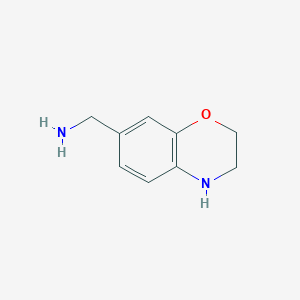
4-Aminopyridine-2-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopyridine-2-acetic acid is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the fourth position of the pyridine ring and an acetic acid moiety at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine-2-acetic acid can be achieved through several methods. One common approach involves the reduction of 4-nitropyridine-N-oxide using iron and acetic acid at reflux temperature. This method yields 4-aminopyridine, which can then be further modified to introduce the acetic acid moiety . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as a catalyst, along with sodium hydroxide or potassium hydroxide and bromine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous extraction with diethyl ether and the use of mineral acids are common practices to optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminopyridine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder and acetic acid are commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: this compound itself.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Aminopyridine-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The primary mechanism of action of 4-aminopyridine-2-acetic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling . The compound’s ability to cross the blood-brain barrier makes it particularly effective in neurological applications .
Comparación Con Compuestos Similares
4-Aminopyridine: Shares the pyridine ring and amino group but lacks the acetic acid moiety.
3,4-Diaminopyridine: Contains an additional amino group, making it a more potent potassium channel blocker.
2-Aminopyridine: Similar structure but with the amino group at the second position.
Uniqueness: 4-Aminopyridine-2-acetic acid is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical properties and biological activities. Its ability to inhibit potassium channels and enhance neurotransmitter release sets it apart from other aminopyridines .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-(4-aminopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11) |
Clave InChI |
FLRNFFVOINTKFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)






![2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438531.png)



![2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12438551.png)

